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Abstract
NTRC 0066-0 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the

dual-specificity protein kinase TTK (Threonine Tyrosine Kinase), also known as Monopolar

Spindle 1 (Mps1). TTK is a critical component of the spindle assembly checkpoint (SAC), a

crucial surveillance mechanism that ensures the fidelity of chromosome segregation during

mitosis. Overexpression of TTK is common in a variety of human cancers, including triple-

negative breast cancer (TNBC), and is often associated with aneuploidy and poor prognosis.

NTRC 0066-0 exerts its anti-tumor activity by inhibiting TTK, leading to a defective spindle

assembly checkpoint, subsequent chromosome missegregation, and ultimately, apoptosis in

cancer cells. This document provides a comprehensive overview of the pharmacological

properties of NTRC 0066-0, including its mechanism of action, in vitro and in vivo efficacy,

pharmacokinetic profile, and selectivity. Detailed experimental protocols and structured data

tables are provided to support further research and development.

Core Pharmacological Properties
NTRC 0066-0 is a preclinical candidate drug with demonstrated efficacy against a range of

cancer cell lines and in in vivo tumor models.[1][2][3] Its primary pharmacological effect is the

disruption of mitosis in rapidly dividing cancer cells.
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NTRC 0066-0 is a selective inhibitor of TTK kinase with a reported IC50 of 0.9 nM.[4] TTK is a

key regulator of the spindle assembly checkpoint (SAC), a signaling pathway that prevents the

premature separation of sister chromatids during mitosis until all chromosomes are correctly

attached to the mitotic spindle.[4][5][6] By inhibiting TTK, NTRC 0066-0 overrides the SAC,

causing cells to exit mitosis prematurely, even in the presence of unattached kinetochores.[7][8]

This leads to severe chromosome missegregation and the formation of aneuploid cells, which

subsequently undergo apoptosis.[7] Studies have shown that cancer cell lines with activating

mutations in the CTNNB1 gene, which encodes β-catenin, exhibit increased sensitivity to TTK

inhibitors like NTRC 0066-0.[7][9]

In Vitro Efficacy
NTRC 0066-0 has demonstrated potent anti-proliferative activity across a diverse panel of

human cancer cell lines, with IC50 values typically in the low nanomolar range.[1][4] For

instance, in a panel of 66 cancer cell lines, the average IC50 was 96 nM.[1] In specific

glioblastoma (GBM) cell lines, the IC50 values ranged from approximately 20 nM to 40 nM.[5]

Furthermore, NTRC 0066-0 effectively inhibited the proliferation of patient-derived colorectal

cancer organoids with an average IC50 of 27 nM.[3][10]

In Vivo Efficacy
The anti-tumor activity of NTRC 0066-0 has been confirmed in several preclinical mouse

models. As a single agent, orally administered NTRC 0066-0 has been shown to inhibit tumor

growth in xenograft models of triple-negative breast cancer (MDA-MB-231) and lung carcinoma

(A427).[1][2][11] In a xenograft model using a CTNNB1-mutant cell line, NTRC 0066-0 resulted

in complete inhibition of tumor growth.[7]

Notably, the combination of NTRC 0066-0 with the chemotherapeutic agent docetaxel has

shown synergistic effects. In a mouse model of TNBC, this combination therapy led to a

doubling of mouse survival and extended tumor remission without observable toxicity.[1][11]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological

properties of NTRC 0066-0.

Table 1: In Vitro Potency of NTRC 0066-0
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Parameter Value
Cell Line/Assay
Condition

Reference

TTK Enzymatic IC50 0.9 nM Biochemical Assay [4]

Average Anti-

proliferative IC50
96 nM

Panel of 66 cancer

cell lines
[1]

Anti-proliferative IC50

Range
11 - 290 nM

Various cancer cell

lines (5-day

incubation)

[1][2]

Glioblastoma Cell Line

IC50 Range
20 - 40 nM

Serum-cultured GBM

cell lines
[5]

Colorectal Cancer

Organoid IC50
27 nM (average)

Patient-derived

organoids
[3][10]

Table 2: Kinase Selectivity Profile of NTRC 0066-0

Tested at 100 nM against a panel of 276 kinases. The following are the 10 most significantly

inhibited off-target kinases.
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Off-Target Kinase % Inhibition at 100 nM

PLK1 > 50%

PLK3 > 50%

PLK4 > 50%

TNK1 > 50%

MNK2 > 50%

TSSK1 > 50%

NuaK1 > 50%

AurC > 50%

PKD2 > 50%

NuaK2 > 50%

Table 3: In Vivo Efficacy of NTRC 0066-0

Cancer Model Treatment Key Finding Reference

Triple-Negative Breast

Cancer (MDA-MB-231

Xenograft)

NTRC 0066-0 (20

mg/kg, oral, q.o.d.)

70% tumor growth

reduction
[2]

Triple-Negative Breast

Cancer (Spontaneous

Mouse Model)

NTRC 0066-0 +

Docetaxel

Doubled survival,

extended tumor

remission

[1][11]

CTNNB1-Mutant Lung

Carcinoma (A427

Xenograft)

NTRC 0066-0 (20

mg/kg, oral, q.o.d.)

90% tumor growth

reduction
[2]

Experimental Protocols
TTK Enzymatic Assay (Representative Protocol)
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This protocol is based on commercially available TTK kinase assay kits and general kinase

assay principles.

Reagent Preparation:

Prepare a 2X kinase assay buffer.

Prepare a stock solution of NTRC 0066-0 in 100% DMSO. Perform serial dilutions in the

kinase assay buffer to achieve the desired final concentrations. The final DMSO

concentration should not exceed 1%.

Prepare the substrate solution (e.g., Myelin Basic Protein, MBP) in the kinase assay

buffer.

Prepare the ATP solution in the kinase assay buffer. The final ATP concentration should be

at or near the Km for TTK for accurate IC50 determination.

Prepare the recombinant human TTK enzyme solution in the kinase assay buffer and keep

it on ice.

Kinase Reaction:

In a 96-well plate, add 5 µL of the serially diluted NTRC 0066-0 or vehicle (DMSO).

Add 10 µL of a 2X substrate/assay buffer mix to each well.

To initiate the reaction, add 5 µL of the TTK enzyme solution to each well. For the "blank"

control, add 5 µL of kinase assay buffer without the enzyme.

Incubate the plate at 30°C for 45 to 60 minutes.

Signal Detection (using ADP-Glo™ Kinase Assay as an example):

After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the

reaction and deplete the remaining ATP.

Incubate the plate at room temperature for 40 minutes.
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Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated into ATP and provides luciferase and luciferin to produce a luminescent signal.

Incubate the plate at room temperature for 30 to 60 minutes.

Measure the luminescence using a plate reader. The IC50 values are calculated from the

dose-response curves.

Cell Proliferation Assay
Cell Plating:

Seed cells in 24-well plates at a low density (e.g., 2,000–10,000 cells/well) and allow them

to adhere for 24 hours.

Compound Treatment:

Prepare serial dilutions of NTRC 0066-0 in the appropriate cell culture medium.

Add the compound dilutions to the cells and incubate for a specified period (e.g., 3 or 5

days).

Viability Assessment (e.g., using ATPlite):

After the incubation period, measure cell viability using a commercially available kit such

as ATPlite, following the manufacturer's instructions.

Generate dose-response curves and calculate the IC50 values.

In Vivo Xenograft Study (Triple-Negative Breast Cancer
Model)

Animal Model:

Use a well-defined mouse model that spontaneously develops breast tumors sharing key

features with human TNBC, or use immunodeficient mice for xenografts.[1][11]

Tumor Induction:
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For xenografts, implant human TNBC cells (e.g., MDA-MB-231) subcutaneously or

orthotopically into the mice.[2][11]

Treatment Regimen:

Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into

treatment groups.

Administer NTRC 0066-0 orally (e.g., at 20 mg/kg) every other day.[2]

For combination studies, administer docetaxel at a therapeutic dose.[1]

The vehicle control group should receive the same formulation without the active

compound.

Monitoring and Endpoint:

Monitor tumor growth using caliper measurements three times a week.

Monitor the body weight of the mice as an indicator of toxicity.

The study is typically terminated when tumors in the vehicle-treated group reach a

predetermined maximum size.[2]
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Caption: The Spindle Assembly Checkpoint pathway and the inhibitory action of NTRC 0066-0.

Experimental Workflow Diagram

In Vivo Xenograft Efficacy Study Workflow
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Caption: A generalized workflow for assessing the in vivo efficacy of NTRC 0066-0.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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